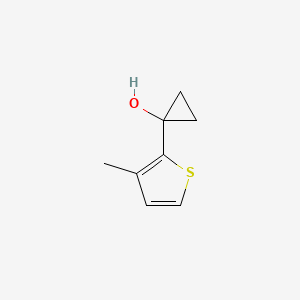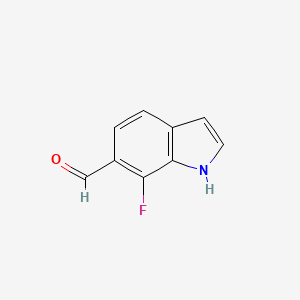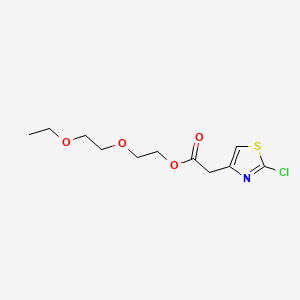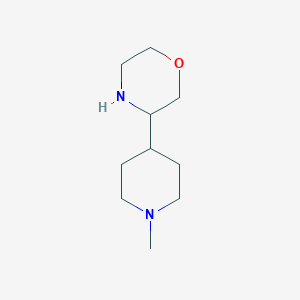
3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol is a synthetic organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4-difluorobenzene and a suitable cyclobutane derivative.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction involving formaldehyde, a primary or secondary amine, and the cyclobutane derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the difluorophenyl group to a more reduced form.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Dehydroxylated or reduced difluorophenyl derivatives.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism of action of 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the difluorophenyl substitution, which may affect its reactivity and biological activity.
3-(Aminomethyl)-3-(4-fluorophenyl)cyclobutan-1-ol: Contains a single fluorine substitution, which may result in different chemical and biological properties.
Uniqueness
The presence of the 2,4-difluorophenyl group in 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications compared to similar compounds.
特性
分子式 |
C11H13F2NO |
|---|---|
分子量 |
213.22 g/mol |
IUPAC名 |
3-(aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H13F2NO/c12-7-1-2-9(10(13)3-7)11(6-14)4-8(15)5-11/h1-3,8,15H,4-6,14H2 |
InChIキー |
FYAAZIHFCPAAIH-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(CN)C2=C(C=C(C=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)





![5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride](/img/structure/B13596570.png)

